N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-7-methoxybenzofuran-2-carboxamide
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as NMR spectroscopy could be used to analyze its structure .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its functional groups. The benzofuran core, the methoxy group, and the cyclopentyl group could all potentially participate in chemical reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and reactivity, would be determined by its molecular structure .Scientific Research Applications
Synthesis and Chemical Properties
Synthesis of Analogues
Research on compounds related to "N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-7-methoxybenzofuran-2-carboxamide" includes the synthesis of complex molecules that can serve as analogs for drugs like rhein, which is used in the treatment of osteoarthritis. These syntheses involve intricate steps that highlight the chemical flexibility and potential pharmacological applications of benzofuran derivatives (Owton et al., 1995).
Chemical Modifications for Enhanced Activity
Novel synthetic routes have been explored to create derivatives of visnaginone and khellinone, leading to compounds with potential anti-inflammatory and analgesic properties. This research underscores the importance of benzofuran and its derivatives in developing new therapeutic agents (Abu‐Hashem et al., 2020).
Pharmacological Applications
Anticholinesterase Activity
Derivatives of benzofuran, such as those studied by Luo et al., have shown potent anticholinesterase activity, suggesting potential applications in treating diseases like Alzheimer's by inhibiting enzymes that break down neurotransmitters (Luo et al., 2005).
Cytotoxicity and Anticancer Potential
The exploration of novel benzodifuranyl compounds has led to the discovery of molecules with cytotoxic properties against cancer cells, offering a pathway for the development of new anticancer drugs (Hassan et al., 2014).
Mechanism of Action
Mode of Action
Compounds with similar structures have been used as photo-initiators in the synthesis of polyacrylamide-grafted chitosan nanoparticles . This suggests that the compound might interact with its targets through a photo-initiated reaction, leading to changes in the target molecules.
Biochemical Pathways
Given its potential role as a photo-initiator, it might be involved in the initiation of polymerization reactions, which could have downstream effects on various biochemical pathways .
Result of Action
If the compound acts as a photo-initiator, it could potentially induce changes in the structure and function of target molecules, leading to alterations in cellular processes .
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors. For instance, the presence of light could potentially enhance the compound’s activity if it acts as a photo-initiator . Other factors such as temperature, pH, and the presence of other molecules could also affect the compound’s action.
Safety and Hazards
Properties
IUPAC Name |
N-[[1-(2-hydroxyethoxy)cyclopentyl]methyl]-7-methoxy-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO5/c1-22-14-6-4-5-13-11-15(24-16(13)14)17(21)19-12-18(23-10-9-20)7-2-3-8-18/h4-6,11,20H,2-3,7-10,12H2,1H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULHBBPUWYORYCW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C2)C(=O)NCC3(CCCC3)OCCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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